![molecular formula C23H20FN5O3 B2580184 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1105237-47-5](/img/structure/B2580184.png)
2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide
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Description
2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H20FN5O3 and its molecular weight is 433.443. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Compounds with pyrazolo[3,4-d]pyridazine cores have been synthesized and analyzed for various biological activities. For example, pyrazolone derivatives have been synthesized to explore their potential as fluorogenic dyes, leveraging the unique electronic properties of the pyrazolone ring for applications in dye chemistry and bioimaging (Zaitseva et al., 2020)[https://consensus.app/papers/synthesis-zaitseva/ba0a476599045c3b9d0cc96d8ed7bded/?utm_source=chatgpt].
Antioxidant and Antimicrobial Properties
Research on pyrazole-acetamide derivatives, such as the coordination complexes constructed from pyrazole-acetamide, has shown significant antioxidant activity. These compounds exhibit their potential through various hydrogen bonding interactions, highlighting their utility in developing antioxidant therapies (Chkirate et al., 2019)[https://consensus.app/papers/novel-coii-cuii-coordination-complexes-constructed-chkirate/ad03cadac3d552618c8bb8e8087c664b/?utm_source=chatgpt].
Anticancer Activity
Several derivatives of pyrazolo[1,5-a]pyrimidineacetamides have been explored for their selective ligand properties, particularly in imaging applications like PET, which are crucial in cancer research and diagnosis (Dollé et al., 2008)[https://consensus.app/papers/radiosynthesis-18fpbr111-radioligand-imaging-dollé/a33b84078d7c538392ffc5647c92cdf4/?utm_source=chatgpt]. Additionally, novel fluoro-substituted compounds have demonstrated anti-lung cancer activity, showing the potential therapeutic applications of fluorinated heterocycles in oncology (Hammam et al., 2005)[https://consensus.app/papers/novel-fluoro-substituted-benzobpyran-antilung-cancer-hammam/dd876d490ca05b3ab2a48cb2210444f9/?utm_source=chatgpt].
Drug Design and Synthesis
The versatility of fluoroacrylic building blocks for synthesizing fluorinated heterocyclic compounds further underscores the potential for compounds like "2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide" in drug development. Such building blocks are crucial for generating novel compounds with enhanced pharmacological profiles (Shi et al., 1996)[https://consensus.app/papers/versatile-2fluoroacrylic-building-blocks-synthesis-shi/1e7aa2e267ce51e5bc1504325c080d7e/?utm_source=chatgpt].
properties
IUPAC Name |
2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3/c1-32-19-5-3-2-4-18(19)26-20(30)13-28-23(31)22-17(21(27-28)14-6-7-14)12-25-29(22)16-10-8-15(24)9-11-16/h2-5,8-12,14H,6-7,13H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGTUKDFULZURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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